2-Chloroethanesulfonyl chloride

Vue d'ensemble

Description

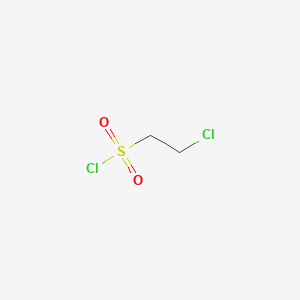

Chemical Properties: 2-Chloroethanesulfonyl chloride (CAS 1622-32-8) is a reactive organosulfur compound with the molecular formula C₂H₄Cl₂O₂S and molecular weight 163.02 g/mol . It is a colorless to pale yellow liquid with a density of 1.56 g/mL and a boiling point of 84–86°C at 15 mmHg . The compound is highly moisture-sensitive and reacts exothermically with water, producing hydrochloric acid and sulfonic acid derivatives . Its reactivity stems from the sulfonyl chloride (-SO₂Cl) and chloroethyl (-CH₂CH₂Cl) groups, enabling diverse applications in organic synthesis.

Synthesis:

Two primary routes are documented:

From hydroxyethyl sulfonate sodium: Achieves ~90% yield .

From 2-mercaptoethanol: Lower yield (~7%), making it less industrially viable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloroethanesulfonyl chloride can be synthesized through the reaction of sodium isethionate with thionyl chloride. The reaction typically involves the following steps:

- Sodium isethionate is dissolved in an appropriate solvent.

- Thionyl chloride is added dropwise to the solution under controlled temperature conditions.

- The reaction mixture is stirred until the completion of the reaction.

- The product is then extracted and purified .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically distilled under vacuum to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloroethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: It reacts with water to produce hydrogen chloride and 2-chloroethanesulfonic acid.

Elimination Reactions: It can undergo elimination reactions to form vinyl sulfonates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, toluene, and other organic solvents.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Vinyl Sulfonates: Formed through elimination reactions.

Applications De Recherche Scientifique

Synthesis of Sulfonamides

Overview:

CESC is a key reagent in the synthesis of sulfonamide drugs, which are crucial for treating bacterial infections. The compound facilitates the introduction of sulfonyl groups into amines, leading to the formation of sulfonamides.

Case Study:

A notable reaction involves the formation of N-octadecylethanesulfonamide from CESC and octadecylamine in the presence of triethylamine. This reaction highlights the utility of CESC in producing long-chain sulfonamides, which can exhibit enhanced biological activity due to their hydrophobic nature .

Pharmaceutical Development

Overview:

In pharmaceutical research, CESC is employed to create intermediates for active pharmaceutical ingredients (APIs). Its ability to introduce sulfonyl groups enhances the reactivity and functionality of various organic molecules.

Applications:

- Synthesis of Vinyl Sulfonamides: CESC has been utilized in one-pot reactions to synthesize vinyl sulfonamides with diverse diene moieties, expanding the library of potential drug candidates .

- Thia-Michael Protocol: The compound is also used in intramolecular thia-Michael reactions to produce complex heterocyclic structures such as 1,5,2-dithiazepine 1,1-dioxides .

Organic Synthesis

Overview:

CESC serves as a valuable reagent in organic synthesis for introducing sulfonyl groups into various substrates. This modification can significantly alter the chemical properties and reactivity of the target compounds.

Data Table: Common Reactions Involving CESC

| Reaction Type | Substrates | Products |

|---|---|---|

| Sulfonylation | Amines | Sulfonamides |

| Michael Addition | Dienes | Vinyl Sulfonamides |

| Polymer Modification | Polymers | Enhanced performance coatings |

Research in Biochemistry

Overview:

In biochemical research, CESC is used for studying enzyme inhibition and protein modification. These studies are essential for understanding biological processes and designing new therapeutic agents.

Case Study:

Research has demonstrated that CESC can modify specific amino acid residues in proteins, leading to insights into enzyme mechanisms and potential drug targets .

Polymer Chemistry

Overview:

CESC is applied in polymer chemistry to modify the properties of polymers. This modification can improve performance characteristics such as adhesion, flexibility, and resistance to environmental factors.

Applications:

- Coatings: The incorporation of sulfonyl groups via CESC enhances the durability and chemical resistance of polymer coatings.

- Adhesives: Modifications using CESC can lead to adhesives with improved bonding strength and thermal stability .

Safety Considerations

While CESC has numerous applications, it is crucial to handle this compound with care due to its hazardous nature. It is a severe skin and eye irritant and can produce toxic gases upon contact with water. Proper safety protocols should be implemented during its use in laboratory settings .

Mécanisme D'action

The mechanism of action of 2-chloroethanesulfonyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .

Comparaison Avec Des Composés Similaires

Reactivity and Functional Group Compatibility

Key Differences :

- Aliphatic vs. Aromatic Reactivity : this compound’s aliphatic -CH₂CH₂Cl allows nucleophilic displacement (e.g., with amines), while aromatic analogs like 2-chloro-6-methylbenzenesulfonyl chloride favor electrophilic substitution .

- Fluorinated Derivatives: 2,2,2-Trifluoroethanesulphonyl chloride’s -CF₃ group increases stability against hydrolysis compared to non-fluorinated analogs .

Unique Advantages of this compound :

- Dual Reactivity : The chloroethyl group enables sequential reactions (e.g., sulfonylation followed by cyclization) .

- Compatibility with Flow Chemistry : Effective in microfluidic systems for high-yield (>95%) fluorine exchange .

Market and Industrial Relevance

- Global Demand : this compound has sustained use in pharmaceuticals (e.g., sultam libraries) and agrochemicals, with market projections to 2046 .

- Competitors: Ethanesulfonyl chloride: Cheaper but less versatile.

Price Comparison :

Activité Biologique

2-Chloroethanesulfonyl chloride (CESC) is an important compound in organic synthesis, particularly known for its role as a sulfonylating agent. This article explores its biological activity, including its antimicrobial properties, potential applications in drug design, and the mechanisms underlying its effects on biological systems.

This compound is characterized by the presence of a chloro group attached to an ethanesulfonyl moiety. It is synthesized through various methods, including reactions involving sodium isethionate and thionyl chloride, leading to high-purity yields suitable for further applications in medicinal chemistry .

Biological Activity Overview

The biological activity of CESC primarily stems from its ability to interact with biological molecules, particularly through its sulfonamide functional group. Compounds containing sulfonamide groups are often associated with antimicrobial properties, as seen in many clinically relevant sulfa drugs. The following sections detail specific areas of biological activity.

Antimicrobial Properties

CESC has demonstrated significant antimicrobial activity against various bacterial strains. Studies show that compounds derived from CESC exhibit enhanced efficacy against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of CESC have lower MIC values compared to non-chlorinated counterparts, suggesting a stronger antibacterial effect. For instance, chlorinated derivatives showed improved activity against Staphylococcus aureus and other pathogens.

Antiproliferative Effects

In vitro studies have explored the antiproliferative effects of CESC derivatives on cancer cell lines. Notably, compounds derived from CESC have shown promising results against breast cancer cell lines such as MDA-MB-231. The presence of the chloro group appears to enhance the compound's ability to inhibit cell growth and induce apoptosis .

- Case Study : A study evaluating the antiproliferative effects of various chloro-substituted sulfonamides reported that CESC derivatives exhibited IC50 values in the micromolar range against aggressive cancer cell lines, indicating their potential as chemotherapeutic agents.

The mechanisms through which CESC exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds with sulfonamide groups are known to inhibit enzymes critical for bacterial survival and proliferation, such as dihydropteroate synthase. This inhibition disrupts folate synthesis, leading to bacterial cell death.

- Interaction with Lipid Membranes : Studies using fluorescence quenching assays have shown that CESC can interact with lipid bilayers, potentially altering membrane integrity and function, which may contribute to its antimicrobial properties .

Applications in Drug Design

Given its biological activity, CESC serves as a valuable scaffold for developing new pharmaceuticals. Its ability to modify biological targets makes it a candidate for designing novel antimicrobial agents and anticancer drugs.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antimicrobial | Bacterial enzymes |

| 2-(2-Chloroethanesulfonyl)ethan-1-amine | Antiproliferative | Cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-Chloroethanesulfonyl Chloride, and how do their yields compare?

Two primary synthesis routes are documented:

- Method 1 : Reaction of sodium hydroxyethyl sulfonate with chlorinating agents (e.g., PCl₅ or SOCl₂), yielding ~90% .

- Method 2 : Using 2-mercaptoethanol as a starting material, yielding ~7% .

Recommendation : Optimize Method 1 for higher efficiency. Monitor reaction conditions (temperature, stoichiometry) to minimize byproducts.

Q. What safety precautions are critical when handling this compound?

- PPE : Wear fluorinated rubber gloves (0.7 mm thickness, >480 min penetration resistance) and full-face shields .

- Ventilation : Use fume hoods or local exhaust ventilation to limit vapor exposure .

- Storage : Store in inert, moisture-free environments (e.g., under argon) in sealed containers .

- Incompatibilities : Avoid contact with water (decomposes violently), oxidizers (e.g., KMnO₄), and strong bases .

Q. How should researchers purify and store this compound to ensure stability?

- Purification : Distillation under reduced pressure (boiling point: 84–86°C at 15 mmHg) .

- Storage : Use amber glass containers in dry, refrigerated conditions (2–8°C) . Conduct periodic moisture checks via Karl Fischer titration.

Q. What are the key physical and chemical properties relevant to experimental design?

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 163.02 g/mol | |

| Boiling Point | 84–86°C (15 mmHg) | |

| Density | 1.56 g/mL at 25°C | |

| Water Reactivity | Decomposes | |

| Flash Point | >110°C (non-flammable) |

Advanced Research Questions

Q. What reaction mechanisms involve this compound in heterocyclic synthesis?

- Sulfonylation/Thia-Michael Addition : Used in one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides. The sulfonyl chloride reacts with cysteine ethyl ester, followed by intramolecular cyclization .

- Mechanistic Insight : The electron-withdrawing sulfonyl group facilitates nucleophilic attack, enabling regioselective bond formation .

Q. How can researchers resolve contradictions in reported physical states (solid vs. liquid)?

- Discrepancy : Some sources describe it as a "white to pale yellow solid" , while others note a "clear, slightly yellow to brown liquid" .

- Resolution : Characterize purity and temperature dependence using differential scanning calorimetry (DSC) or melting point analysis. Impurities or hydration may alter physical state.

Q. What analytical techniques are effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm structure (e.g., δ 3.8 ppm for CH₂Cl group).

- FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-Cl) .

- GC-MS : Monitor purity and decomposition products (e.g., HCl, sulfonic acids) .

Q. What are the decomposition pathways under different environmental conditions?

| Condition | Decomposition Products | Reference |

|---|---|---|

| Hydrolysis (H₂O) | HCl, ethanesulfonic acid | |

| Oxidation (KMnO₄) | SO₂, Cl₂ | |

| Thermal (>150°C) | Chlorinated hydrocarbons |

Q. How can chronic toxicity risks be assessed given limited long-term data?

- Gaps : No chronic toxicity studies are available .

- Proposed Methods :

- In vitro : Cytotoxicity assays (e.g., MTT) on human cell lines.

- In vivo : Repeat-dose studies in rodents (28–90 days) with histopathology .

- Computational : QSAR models to predict bioaccumulation and mutagenicity.

Q. What material compatibility considerations are essential for flow chemistry systems?

Propriétés

IUPAC Name |

2-chloroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCSBTPOPKFYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2S | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061825 | |

| Record name | (2-Chloroethyl)sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanesulfonyl chloride, 2-chloro- appears as a liquid. Density 1.56 g / cm3. Flash point exceeds 230 °F., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanesulfonylchloride, 2-chloro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

392 to 397 °F at 760 mmHg (EPA, 1998), 200-3 °C | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.555 at 20 °C/4 °C | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1622-32-8 | |

| Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonylchloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chloroethyl)sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethanesulfonyl Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AET6VQ5A3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.